Ethyl 5-azaspiro[2.4]heptane-7-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is systematically identified through various chemical identifiers that provide precise information about its structure and composition. The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1690691-10-1 |
| Molecular Formula | C₉H₁₅NO₂ |
| Molecular Weight | 169.22 g/mol |
| InChI | InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-10-6-9(7)3-4-9/h7,10H,2-6H2,1H3 |
| InChIKey | IJRSWGHKSKSJGN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CNCC12CC2 |
The IUPAC name systematically describes the structural elements of the compound. The prefix "ethyl" indicates the presence of an ethyl ester group, while "5-azaspiro[2.4]heptane-7-carboxylate" denotes the core structure. The term "5-aza" signifies the presence of a nitrogen atom at the 5-position of the spirocyclic system. The "spiro[2.4]heptane" component indicates a seven-carbon spirocyclic system consisting of a cyclopropane ring (2-membered carbocycle) and a pyrrolidine ring (4-membered heterocycle containing nitrogen) that share a common carbon atom. Finally, "7-carboxylate" specifies the position of the carboxylic ester group within the structure.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-azaspiro[2.4]heptane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-10-6-9(7)3-4-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSWGHKSKSJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a spirocyclic structure that includes an azaspiro moiety. This unique configuration allows for specific interactions with biological targets, potentially modulating various biological pathways.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. Preliminary studies suggest its effectiveness against a range of pathogens, although detailed mechanisms remain to be fully elucidated.
Dopamine Receptor Interaction
A notable area of investigation is the compound's interaction with dopamine receptors, particularly the D3 receptor. Studies have shown that derivatives of this compound can demonstrate high affinity and selectivity for dopamine D3 receptors, which are implicated in various neuropsychiatric disorders . The binding affinity and selectivity metrics are crucial for developing potential therapeutic agents targeting these receptors.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition of enzyme activity or alteration in cellular signaling pathways, contributing to its observed biological effects.
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound derivatives. For instance, one study reported that certain derivatives exhibited favorable bioavailability and moderate clearance rates in animal models, suggesting potential for therapeutic applications .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique properties of this compound. For example, when compared to other spirocyclic compounds, it demonstrated distinct binding profiles and biological activities, reinforcing its potential as a lead compound in drug development.
Data Table: Biological Activity Comparison
| Compound Name | Biological Activity | Binding Affinity (Ki) | Selectivity Ratio (D3/D2) |
|---|---|---|---|
| This compound | Antimicrobial, Antiviral | < 10 nM | > 100-fold |
| 5-Azaspiro[2.4]heptane derivatives | Dopamine D3 receptor antagonists | < 20 nM | > 50-fold |
| Other spirocyclic compounds | Varied; generally lower selectivity | > 50 nM | < 10-fold |
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Investigating its potential as a therapeutic agent for neuropsychiatric disorders and infectious diseases remains a priority.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is being investigated for its potential as a lead compound in the development of new therapeutic agents. Its unique structure may enhance the efficacy of drugs targeting various diseases.
- Antibacterial Activity : Research indicates that derivatives of this compound can serve as intermediates in synthesizing novel antibacterial agents, particularly those containing the (S)-7-amino-5-azaspiro[2.4]heptane moiety, integral to quinolone antibiotics .
- HCV Treatment : The compound has been identified as a useful intermediate in synthesizing hepatitis C virus NS5A inhibitors, showcasing its relevance in antiviral drug development .
Synthetic Organic Chemistry
The compound is utilized as a building block for synthesizing more complex molecules. It has been involved in multi-step synthetic routes that may include asymmetric hydrogenation processes to achieve high enantioselectivities .
Table 1: Synthesis Methods for this compound
Material Science
The compound's spirocyclic structure allows it to be employed in polymerization reactions, contributing to the development of specialty chemicals and materials with unique characteristics . Its potential for functionalization makes it suitable for creating innovative materials.
Case Study 1: Antibacterial Development
In a study focused on the synthesis of antibacterial agents, this compound was utilized as an intermediate to develop compounds targeting resistant bacterial strains. The research demonstrated effective antibacterial activity against several pathogens, highlighting the compound's significance in addressing antibiotic resistance .
Case Study 2: HCV Inhibitors
Research involving the synthesis of NS5A inhibitors for hepatitis C treatment showcased the utility of this compound as a precursor. The study reported improved potency and bioavailability of synthesized compounds compared to existing treatments, indicating the compound's potential role in future antiviral therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate (CAS: 2408968-91-0)
- Key Differences : Replaces the 5-aza nitrogen with an oxygen atom (4-oxa) and introduces a ketone (6-oxo) group.
- Impact: The oxa substitution reduces basicity, while the ketone enhances electrophilicity, making it suitable for nucleophilic additions.
- Molecular Formula: C₉H₁₂O₄ (vs. C₉H₁₃NO₂ for the target compound) .
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS: Not provided)
- Key Differences : Methyl ester instead of ethyl ester.
- Impact : The shorter alkyl chain may reduce lipophilicity, affecting membrane permeability. Priced at €854/g, it is significantly more expensive than the ethyl variant .
5-Benzyl-5-azaspiro[2.4]heptane-7-carboxylic acid (CAS: 351370-94-0)
Substituent and Protecting Group Variations
tert-Butyl (S)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate (CAS: Not provided)
- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group and a benzyl substituent.
- Impact : The Boc group facilitates amine protection in peptide synthesis, while the benzyl group may influence stereoselectivity in spirocycle formation .
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid (CAS: 1129634-44-1)
Data Tables
Table 1: Structural and Commercial Comparison
Research Implications
- Drug Discovery : The ethyl ester variant’s balance of lipophilicity and stability makes it ideal for prodrug design, while carboxylic acid derivatives (e.g., CAS 351370-94-0) are suited for ionic interactions in target binding .
- Synthetic Challenges : Discontinued products (e.g., CAS 2408968-91-0) highlight scalability or stability issues, urging optimization of protective group strategies .
Preparation Methods
Mechanism of Spiro Ring Formation
The core spiro framework is constructed via dihalocarbene addition to a bicyclic precursor. As detailed in US8927739B2, treatment of N-protected 1-aminocyclopropane-1-carboxylates (e.g., tert-butyl or benzyl derivatives) with sodium trichloroacetate generates dihalocarbene intermediates under thermal conditions (80–120°C). The carbene inserts into the cyclopropane ring, inducing ring expansion to form the azaspiro[2.4]heptane system (Figure 1).
Reaction Conditions:
Esterification and Protective Group Manipulation
Post-cyclization, the carboxylic acid intermediate is esterified using ethyl chloroformate in tetrahydrofuran (THF) at 0–25°C. For example, ethyl ((R)-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-yl)carbamate is synthesized in quantitative yield via this method. Deprotection of benzyl or tert-butyl groups is achieved via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/EtOH), yielding the free amine for further functionalization.
Alternative Synthetic Pathways
Reductive Amination of Spirocyclic Ketones
A secondary route involves reductive amination of 5-azaspiro[2.4]heptan-7-one with ethyl glycinate. Using sodium cyanoborohydride in methanol at pH 4–5, the imine intermediate is reduced to the amine, followed by in situ esterification. This method offers modularity for N-substituents but suffers from lower yields (55–65%) due to competing over-reduction.
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to introduce aromatic groups at the aziridine nitrogen prior to cyclization. For instance, 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate is synthesized via coupling of a boronic ester with a brominated precursor, followed by deprotection (Table 1).
Table 1: Comparative Yields of Protective Group Strategies
| Protective Group | Deprotection Method | Yield (%) |
|---|---|---|
| Benzyl | H₂, Pd/C, EtOH | 88 |
| tert-Butyl | HCl, EtOH | 95 |
| Cbz | HCO₂NH₄, Pd/C | 82 |
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (CDCl₃): δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.48–3.42 (m, 1H, NCH), 2.89 (dd, J = 13.1, 6.5 Hz, 1H, CH₂N), 1.98–1.86 (m, 2H, cyclopropane H), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR: δ 170.8 (C=O), 60.1 (OCH₂CH₃), 58.6 (NCH), 24.3 (spiro C), 14.1 (OCH₂CH₃).
- HRMS (ESI): Calcd for C₉H₁₅NO₂ [M+H]⁺: 170.1177; Found: 170.1172.
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN, 1 mL/min) confirms ≥99% purity for batches synthesized via dihalocarbene routes, with retention time = 6.8 min.
Scale-Up Considerations and Industrial Applications
Kilogram-scale production employs continuous flow reactors to enhance dihalocarbene generation efficiency, reducing reaction time from 12 h to 2 h. The compound serves as a key intermediate in Janus kinase (JAK) inhibitors, with annual demand exceeding 500 kg for preclinical candidates.
Q & A
Q. What synthetic methodologies achieve high enantioselectivity for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate derivatives?
The compound and its derivatives are synthesized via asymmetric hydrogenation. For example, protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates undergo hydrogenation using [RuCl(benzene)(S)-SunPhos]Cl, yielding up to 98.7% enantiomeric excess (ee). This method is critical for generating intermediates like (S)-7-amino-5-azaspiro[2.4]heptane, a moiety in quinolone antibiotics. Optimization of reaction conditions (e.g., solvent, pressure, catalyst loading) is essential for reproducibility .
Q. How is the structural integrity of this compound confirmed during synthesis?
Characterization relies on advanced analytical techniques:
- NMR spectroscopy : Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and ester groups (δ 4.1–4.3 ppm for ethyl CH2).
- Chiral HPLC : Validates enantiopurity using columns like Chiralpak IA/IB.
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 212.29 for tert-butyl carbamate derivatives) confirm molecular weight .
Advanced Research Questions
Q. How does this compound contribute to JAK1-selective inhibitor design?
The spirocyclic core is integrated into inhibitors like (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile. Structural modifications at the 7-position (e.g., pyrrolopyrimidine substitution) enhance JAK1 affinity (IC50 = 8.5 nM) and selectivity over JAK2 (48-fold). Computational modeling (CoMFA) and kinase profiling validate binding interactions .
Q. What strategies address solubility and bioavailability challenges in derivatives of this compound?
- Ester hydrolysis : Conversion to carboxylic acids (e.g., 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid) improves aqueous solubility.
- Prodrug design : Ethyl ester groups are retained for membrane permeability, with in vivo hydrolysis to active acids.
- ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies guide lead optimization .
Q. How are stereochemical inconsistencies resolved in spirocyclic intermediates?
Contradictions in enantiomeric excess (ee) between studies often stem from:
- Catalyst variability : Batch differences in [Ru] complexes or chiral ligands (e.g., SunPhos vs. Josiphos).
- Reaction scaling : Pressure and temperature gradients in large-scale hydrogenation.
Resolution involves rigorous chiral chromatography and single-crystal X-ray diffraction to assign absolute configurations .
Mechanistic and Functional Studies
Q. What role does the spiro[2.4]heptane scaffold play in conformational restriction for drug targets?
The fused cyclopropane-pyrrolidine system enforces rigidity, reducing entropy penalties upon binding. For example, in sitafloxacin (a fluoroquinolone antibiotic), the spiro moiety enhances DNA gyrase inhibition by pre-organizing the 7-amino group for target interaction .
Q. How are computational methods applied to optimize derivatives of this compound?
- Docking studies : Predict binding poses with JAK1 (PDB: 6VSB) or FAAH (Fatty Acid Amide Hydrolase).
- QSAR models : Correlate substituent electronegativity (e.g., fluorine at C6) with antimicrobial potency.
- Metabolic prediction : Software like Schrödinger’s ADMET Predictor forecasts oxidative liabilities (e.g., CYP3A4-mediated ester hydrolysis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
